molecular formula C4H5ClO2 B3051119 2(3H)-Furanone, 3-chlorodihydro- CAS No. 31167-90-5

2(3H)-Furanone, 3-chlorodihydro-

Cat. No. B3051119
CAS RN: 31167-90-5
M. Wt: 120.53 g/mol
InChI Key: OARNHESMASZJCO-UHFFFAOYSA-N
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Description

“2(3H)-Furanone, 3-chlorodihydro-” is a chemical compound that falls under the category of furanones . Furanones are a class of organic compounds that consist of a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen, in which the oxygen atom and one of the carbon atoms carry a substituent .


Molecular Structure Analysis

The molecular structure of “2(3H)-Furanone, 3-chlorodihydro-” involves a furanone ring which is a five-membered ring system with an oxygen atom and a double bond . The “3-chlorodihydro-” part indicates that the compound has a chlorine atom and two hydrogen atoms attached to the third carbon atom in the ring .

Safety And Hazards

The safety and hazards associated with “2(3H)-Furanone, 3-chlorodihydro-” are not detailed in the search results. It’s always important to handle chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

3-chlorooxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c5-3-1-2-7-4(3)6/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARNHESMASZJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885495
Record name 2(3H)-Furanone, 3-chlorodihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Furanone, 3-chlorodihydro-

CAS RN

31167-90-5
Record name 3-Chlorodihydro-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31167-90-5
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Record name 2(3H)-Furanone, 3-chlorodihydro-
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Record name 2(3H)-Furanone, 3-chlorodihydro-
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Record name 2(3H)-Furanone, 3-chlorodihydro-
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Record name 2(3H)-Furanone, 3-chlorodihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorodihydrofuran-2(3H)-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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